4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile
Overview
Description
4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile is a chemical compound with the molecular formula C13H7I2NO and a molecular weight of 447.01 g/mol. This compound is known for its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with iodine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from 50°C to 100°C . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. Some of its applications include:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitrile groups enable it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,5-dimethylbenzonitrile: This compound has similar structural features but lacks the iodine atoms, resulting in different chemical and biological properties.
Ioxynil: A herbicide with a similar phenolic structure but different substituents, used primarily in agriculture.
Uniqueness
4-(4-Hydroxy-3,5-diiodophenyl)benzonitrile is unique due to the presence of two iodine atoms, which significantly influence its reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
4-(4-hydroxy-3,5-diiodophenyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7I2NO/c14-11-5-10(6-12(15)13(11)17)9-3-1-8(7-16)2-4-9/h1-6,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGLYMNRCFVAFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C(=C2)I)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7I2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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